N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine
CAS No.:
Cat. No.: VC14982142
Molecular Formula: C22H25NO6
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25NO6 |
|---|---|
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | 3-[3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]propanoic acid |
| Standard InChI | InChI=1S/C22H25NO6/c1-12-13(5-6-19(24)23-8-7-20(25)26)21(27)29-18-10-17-15(9-14(12)18)16(11-28-17)22(2,3)4/h9-11H,5-8H2,1-4H3,(H,23,24)(H,25,26) |
| Standard InChI Key | CNCAXSLWXNJBBF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)NCCC(=O)O |
Introduction
N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine is a complex organic compound characterized by its unique structural elements, including a furochromen moiety and an amide functional group linked to beta-alanine. This compound is notable for its potential biological activities, particularly in the realms of anti-inflammatory and antioxidant properties, which are largely attributed to the presence of the furochromen structure.
Synthesis Methods
The synthesis of N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine typically involves multi-step organic synthesis techniques. Key steps may include the formation of the furochromen core through cyclization reactions, introduction of tert-butyl and methyl groups via alkylation, and attachment of the beta-alanine moiety through amide bond formation. Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
Biological Activity and Potential Applications
Preliminary studies suggest that this compound exhibits potential anti-inflammatory and antioxidant properties due to the presence of the furochromen moiety. Compounds with similar structures have shown interactions with specific enzymes and receptors, indicating possible therapeutic applications in treating diseases related to oxidative stress and inflammation.
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine | Furochromen linked to beta-alanine | Potential anti-inflammatory and antioxidant properties |
| 3-(5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid | Contains a propanoic acid group | Exhibits anti-inflammatory properties |
| N-Benzoate-D-alanine | Features a benzoate moiety | Known for its role in metabolic pathways |
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, which could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
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